molecular formula C12H13F2NOS B8665389 3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole CAS No. 326829-04-3

3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole

Cat. No.: B8665389
CAS No.: 326829-04-3
M. Wt: 257.30 g/mol
InChI Key: LNPQBZAHOUCTSB-UHFFFAOYSA-N
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Description

3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a 2,6-difluorophenyl group and a methylthio substituent, making it a unique and valuable molecule in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by transition metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized isoxazole derivatives .

Scientific Research Applications

3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,6-Difluorobenzyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

326829-04-3

Molecular Formula

C12H13F2NOS

Molecular Weight

257.30 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methylsulfanyl]-5,5-dimethyl-4H-1,2-oxazole

InChI

InChI=1S/C12H13F2NOS/c1-12(2)6-11(15-16-12)17-7-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3

InChI Key

LNPQBZAHOUCTSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)SCC2=C(C=CC=C2F)F)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Difluorobenzyl alcohol (0.2 ml, 1.8 mmol), thiourea (165 mg, 2.2 mmol), aqueous hydrochloric acid (2M) (2.7 ml) and 1,4-dioxane (3 ml) were mixed and the mixture heated in a sealed vessel in the microwave at 140° C. for 10 minutes. Potassium carbonate (1.1 g, 8 mmol) and 3-methanesulfonyl-5,5-dimethyl-4,5-dihydroisoxazole (380 mg, 2.1 mmol) were added and the mixture was stirred in an open vessel for 10 minutes. The mixture was heated in a sealed vessel in the microwave at 150° C. for 10 minutes. The mixture was diluted with water and extracted with ethyl acetate. The organic extract was washed with water, dried over magnesium sulfate and concentrated. The crude material was purified by chromatography on silica gel (eluent: ethyl acetate/hexane) to give the product as a white solid (120 mg, 26% yield). M.p. 85-87° C. 1H-NMR (400 MHz, CDCl3): 1.43 (6H, s, Me), 2.82 (2H, s, CH2), 4.36 (2H, s, CH2), 6.90 (2H, d, CH), 7.26 (1H, t, CH).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
26%

Synthesis routes and methods II

Procedure details

To a solution of 5.0 g (28.2 mmoles) of 3-methylsulfonyl-5,5-dimethyl-2-isoxazoline (present compound No. 2-1) dissolved in 50 ml of DMF were added, with ice-cooling, 4.5 g (purity: 70%, 56.1 mmoles) of sodium hydrogensulfide hydrate, 7.8 g (56.4 mmoles) of potassium carbonate and 8.7 g (56.5 mmoles) of Rongalit. The mixture was stirred for 2 hours. Thereto was added 5.8 g (28.0 mmoles) of 2,6-difluorobenzylbenzyl bromide. The mixture was stirred at room temperature for 12 hours to give rise to a reaction. After the completion of the reaction, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic phase was washed with an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography (solvent system=hexane-ethyl acetate) to obtain 5.8 g (yield: 80.0%) of 3-(2,6-difluorobenzylthio)-5,5-dimethyl-2-isoxazoline as a white powder (melting point: 77 to 80° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium hydrogensulfide hydrate
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Rongalit
Quantity
8.7 g
Type
reactant
Reaction Step Four
Quantity
5.8 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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